1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
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Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a complex organic compound. This molecule, notable for its multifunctional structure, is a unique combination of triazole and azabicyclo motifs linked through a phenoxypropanone moiety.
Scientific Research Applications
Chemistry
Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.
Catalysis Studies: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: To investigate biochemical pathways.
Binding Studies: Interacts with specific enzymes or receptors for structural studies.
Medicine
Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.
Industry
Material Science: As a component in the synthesis of novel materials.
Agrochemicals: Potential use in the development of new agricultural chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one involves several key steps:
Construction of the azabicyclo[3.2.1]octane scaffold: This step typically involves [4+2] cycloaddition reactions.
Formation of the triazole ring: Using click chemistry, typically via the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides.
Attachment of the phenoxypropanone moiety: Via etherification or esterification reactions under specific conditions like base or acid catalysis.
Industrial Production Methods
Industrial production may involve continuous flow methods to enhance efficiency and yield. Typical conditions might include controlled temperatures, pressures, and the use of catalysts to expedite the chemical processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Conversion of alcohol groups to carbonyls.
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes from the corresponding alcohols.
Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.
Substitution: New compounds where the original groups have been replaced.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar triazole structure but differs in the main scaffold.
8-Azabicyclo[3.2.1]octane-3-carboxylate derivatives: Similar bicyclic structure, differing functional groups.
Uniqueness
The uniqueness of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32
Properties
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBYWXFIHIFGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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